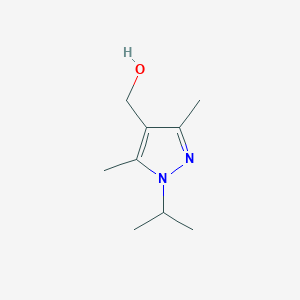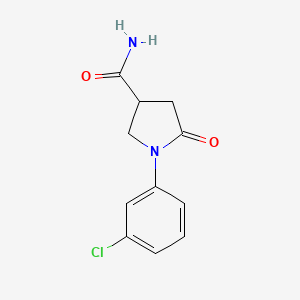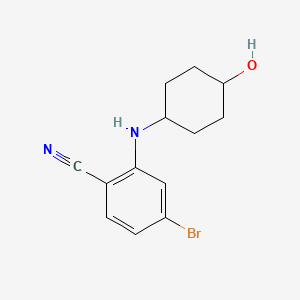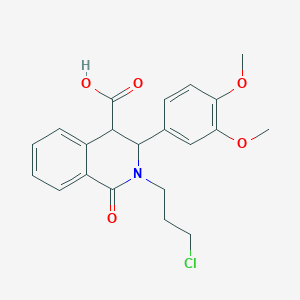
1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves multicomponent reactions, as seen in the study of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole, which reacts with pyruvic acid and aldehydes to form furanones instead of the expected triazolopyrimidine or triazolylpyrrolone derivatives . Similarly, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate via 1,3-dipolar cycloaddition reaction using the click chemistry approach indicates the versatility of triazole synthesis methods .
Molecular Structure Analysis
Crystallographic techniques are crucial for determining the structure of triazole compounds. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray diffraction, and its molecular geometry was examined using quantum chemical methods . The structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was also confirmed by X-ray powder diffraction .
Chemical Reactions Analysis
The reactivity of triazole compounds can lead to various chemical transformations. For example, a fluorometric method was developed to determine a triazole derivative in animal feed, where the compound was transformed into a fluorophore in alkaline solution . This indicates that triazole compounds can undergo specific reactions under certain conditions, which can be utilized for analytical purposes.
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties. The crystal structure, vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential map of triazole compounds can be determined using spectroscopic techniques and quantum chemical calculations . Additionally, the antioxidant and antiradical activities of some triazole derivatives were screened, demonstrating their potential biological properties .
科学的研究の応用
Triazole Derivatives and Pharmacological Properties
- Triazole derivatives, similar to 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, are known for their pharmacological properties. They have been identified as having anti-convulsive activity and are potentially useful for treating epilepsy and conditions related to tension and agitation (Shelton, 1981).
Synthesis and Bioactive Compounds
- The molecule is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of this triazole amino acid, aiding in the creation of biologically active compounds and inhibitors (Ferrini et al., 2015).
Extraction and Chemical Reactions
- Studies have explored the extraction of hydrochloric and nitric acid using derivatives of 1,2,4-triazole, providing insights into the chemical behavior and potential applications in extraction processes (Golubyatnikova et al., 2012).
Molecular Interactions and Drug Design
- The structural and spectral properties of derivatives have been investigated to understand their binding properties with biomolecules like human serum albumin and DNA. This research is beneficial for designing novel drugs (Liu et al., 2020).
Antifungal Properties
- 1,2,3-Triazoles, including chlorophenyl derivatives, have been synthesized and evaluated for their in vitro antifungal activity against Candida strains, demonstrating significant biological activity (Lima-Neto et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-5-propyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-4-10-11(12(17)18)14-15-16(10)9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXQAHRVXCDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)




![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)

![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)

![2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B3033256.png)

![7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033258.png)